molecular formula C9H9BrClNO B1669450 N-(4-bromo-2-methylphenyl)-2-chloroacetamide CAS No. 96686-51-0

N-(4-bromo-2-methylphenyl)-2-chloroacetamide

Cat. No. B1669450
CAS RN: 96686-51-0
M. Wt: 262.53 g/mol
InChI Key: AKNLFHJQVCPHHO-UHFFFAOYSA-N
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Description

Cosan-528 is a bioactive chemical.

Scientific Research Applications

Synthesis and Microbiocidal Activity

N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) is synthesized from 2-methylbenzenamine through a two-step process involving chloroacetylization and bromination, achieving an overall yield of 57.3%. The study highlights BMPCA's excellent microbiocidal activity in coatings, indicating its potential as a fungicide or in antimicrobial surface applications (Ren Yu-hong & Oai Joint, 2002).

Spectroscopic and Computational Investigations

Further research delves into the structural, vibrational, and quantum chemical aspects of related compounds, providing insights into their physical and chemical properties. These studies are essential for understanding the behavior and potential applications of N-(4-bromo-2-methylphenyl)-2-chloroacetamide in various scientific domains. For instance, the synthesis and comprehensive spectroscopic examination of derivatives, including their vibrational characteristics through Fourier transform infrared (FTIR) and Raman spectra, offer a foundation for exploring the steric effects of methyl groups on amide functionalities (V. Arjunan et al., 2009).

Antimicrobial and Cytotoxic Activities

The compound's derivatives have been examined for their antimicrobial and cytotoxic activities, indicating their potential in developing new pharmaceuticals or agrochemicals. A series of novel azetidine-2-one derivatives of 1H-benzimidazole showcased good antibacterial activity and promising cytotoxic effects in vitro, suggesting the relevance of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its analogs in medicinal chemistry and drug development (M. Noolvi et al., 2014).

Safety And Hazards

The safety and hazards associated with “N-(4-bromo-2-methylphenyl)-2-chloroacetamide” are not explicitly detailed in the available resources . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNLFHJQVCPHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041411
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-chloroacetamide

CAS RN

96686-51-0
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IET96B4GGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Paulus - 2005 - books.google.com
The book presents a comprehensive discussion of the most common microbicides (approx. 300) used for the protection of materials and processes against biodeterioration. The …
Number of citations: 256 books.google.com
S Qin, Q Bing, J Li - CHEMICAL WORLD …, 1997 - CHEMICAL WORLD-SHANGHAI
Number of citations: 0
PQXHX Zongfeng, XHS Yushan - Journal of Ocean …, 1995 - 青岛海洋大学学报编委会
Number of citations: 0

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